![molecular formula C13H17N3O4S B2808332 Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate CAS No. 1428362-25-7](/img/structure/B2808332.png)
Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate
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Overview
Description
Molecular Structure Analysis
The molecular structure of Ethyl 2-(2-(1-acetylazetidine-3-carboxamido)thiazol-4-yl)acetate involves a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to our bodies. This makes them potentially useful in treating diseases caused by oxidative stress, such as heart disease and cancer.
Analgesic and Anti-inflammatory Activity
Compounds related to thiazole have been shown to have analgesic (pain-relieving) and anti-inflammatory properties . This suggests that they could be used in the development of new painkillers and anti-inflammatory drugs.
Antimicrobial and Antifungal Activity
Thiazole derivatives have demonstrated antimicrobial and antifungal activities . This means they could be used to develop new antibiotics and antifungal medications.
Antiviral Activity
Some thiazole compounds have shown antiviral properties . They could potentially be used in the treatment of viral infections.
Diuretic Activity
Thiazole derivatives have been found to have diuretic effects . This means they could be used to increase urine production in the body, helping to remove excess fluid and salt.
Anticonvulsant Activity
Compounds related to thiazole have been shown to have anticonvulsant properties . This suggests that they could be used in the treatment of epilepsy and other conditions that cause seizures.
Neuroprotective Activity
Thiazole derivatives have demonstrated neuroprotective effects . This means they could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Antitumor and Cytotoxic Activity
Thiazole compounds have shown antitumor and cytotoxic activities . They could potentially be used in the development of new cancer treatments.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific biological activity .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways, depending on their specific biological activity .
Result of Action
Thiazole derivatives are known to have various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
ethyl 2-[2-[(1-acetylazetidine-3-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-3-20-11(18)4-10-7-21-13(14-10)15-12(19)9-5-16(6-9)8(2)17/h7,9H,3-6H2,1-2H3,(H,14,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNGVLYYESIBMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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